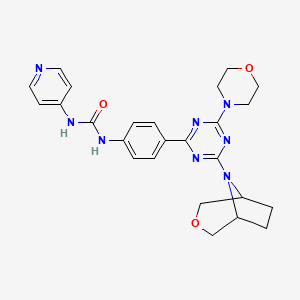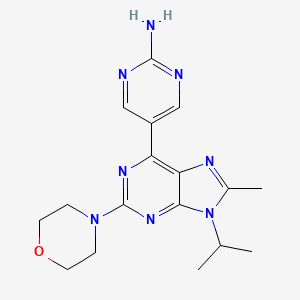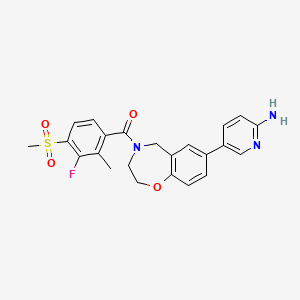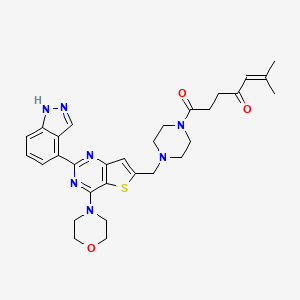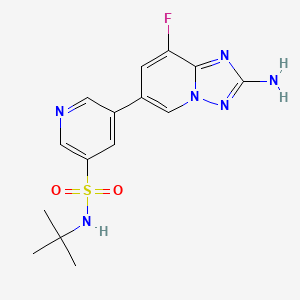
936616-33-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service (CAS) number 936616-33-0 is known as s-Mu-conotoxin CnIIIC. It is a synthetic oligopeptide derived from the venom of marine cone snails, specifically from the species Conus consors. This compound is a 22 amino acid length conotoxin polypeptide that exhibits muscle-relaxing properties .
科学的研究の応用
s-Mu-conotoxin CnIIIC has a wide range of scientific research applications:
Chemistry: Used as a probe to study the structure and function of voltage-gated sodium channels.
Biology: Investigates the role of sodium channels in muscle contraction and neuronal signaling.
Medicine: Explores potential therapeutic applications for conditions involving muscle hyperactivity and pain management.
Industry: Incorporated into high-end skincare products for its muscle-relaxing and anti-aging properties
作用機序
Target of Action
The compound 936616-33-0, also known as s-Mu-conotoxin CnIIIC , is a synthetic oligopeptide derived from marine cone snails’ toxins . It primarily targets voltage-gated sodium channels (NaV) , specifically the NaV1.4 sodium channels which are distributed in muscles . It does not block other types of channels e.g. NaV1.5 in the heart, NaV1.8 in dorsal ganglia, or neuronal NaV1.6-1.7 channels . This selectivity makes it a safer ingredient as it can block only muscular contractions without adverse effects on other organs and tissues .
Mode of Action
s-Mu-conotoxin CnIIIC interacts with its targets by blocking the voltage-gated sodium channels . This blocking action inhibits the rapid electrical signal from neurons to muscles, which is essential for muscle contraction . By selectively blocking the NaV1.4 sodium channels in muscles, it can manage specific physiological functions safely .
Biochemical Pathways
The primary biochemical pathway affected by s-Mu-conotoxin CnIIIC is the neuromuscular transmission pathway . By blocking the NaV1.4 sodium channels, it disrupts the normal flow of sodium ions, which in turn inhibits the transmission of electrical signals from neurons to muscles . This disruption leads to muscle relaxation .
Pharmacokinetics
It’s known that the compound exhibits its effects with just a topical application, suggesting it may have good skin penetration properties .
Result of Action
The primary result of s-Mu-conotoxin CnIIIC’s action is muscle relaxation . By blocking the NaV1.4 sodium channels, it inhibits muscle contractions . This leads to a long-term Botox-like effect, relaxing facial muscles and fighting against mimic wrinkles . It’s incorporated in high-end skincare applications and exhibits a significant anti-aging effect .
Action Environment
Given that it’s used in skincare applications, factors such as skin ph, temperature, and the presence of other ingredients in the formulation could potentially influence its action .
生化学分析
Biochemical Properties
s-Mu-conotoxin CnIIIC interacts with voltage-gated sodium channels, specifically Na V 1.4 sodium channels which are distributed in muscles . It does not block other types of channels e.g. Na V 1.5 in the heart, Na V 1.8 in dorsal ganglia, or neuronal Na V 1.6-1.7 channels .
Cellular Effects
s-Mu-conotoxin CnIIIC blocks muscular contractions without adverse effects on other organs and tissues . By blocking mimic muscles, s-Mu-Conotoxin CnIIIC leaves a long-term Botox-like effect, relaxing facial muscles and fighting against mimic wrinkles .
Molecular Mechanism
s-Mu-conotoxin CnIIIC is a potent antagonist of the voltage-gated NaV1.4 sodium channel . It acts at the neuromuscular junction with an IC50 of 1.3 nM .
Temporal Effects in Laboratory Settings
The compound this compound exhibits a significant anti-aging effect with just a topical application and without injections or invasive procedures
Dosage Effects in Animal Models
In tests on rodents, s-Mu-conotoxin CnIIIC exhibited muscle relaxing properties
準備方法
Synthetic Routes and Reaction Conditions: s-Mu-conotoxin CnIIIC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of s-Mu-conotoxin CnIIIC follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: s-Mu-conotoxin CnIIIC undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for the peptide’s stability and biological activity.
Reduction: Breaking of disulfide bonds, which can be used to study the peptide’s structure and function.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed: The major products formed from these reactions are the oxidized and reduced forms of s-Mu-conotoxin CnIIIC, which differ in their disulfide bond configurations .
類似化合物との比較
s-Mu-conotoxin GIIIA: Another conotoxin that targets sodium channels but with different selectivity.
s-Mu-conotoxin PIIIA: Known for its ability to block both sodium and potassium channels.
Uniqueness: s-Mu-conotoxin CnIIIC is unique due to its high selectivity for Na V 1.4 sodium channels, making it particularly effective for muscle relaxation without significant side effects on other tissues. This specificity is not as pronounced in other similar conotoxins, which may target multiple ion channels .
特性
CAS番号 |
936616-33-0 |
|---|---|
純度 |
98% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane](/img/structure/B612241.png)

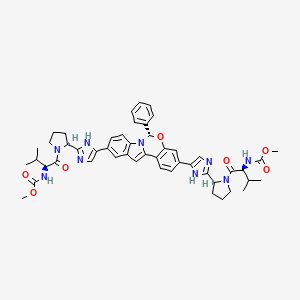
![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)
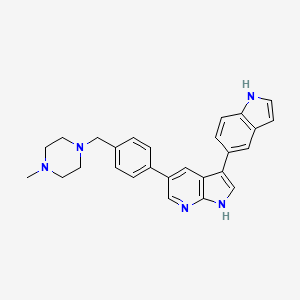
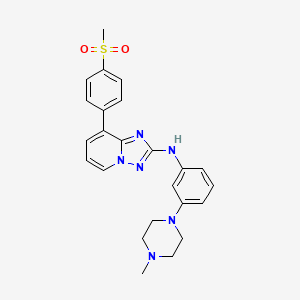
![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)

